

Methyl 6-methoxypicolinate chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Methyl 6-methoxypicolinate*

Cat. No.: *B1340530*

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Technical Guide: Methyl 6-Methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Methyl 6-methoxypicolinate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document outlines its chemical identity, key properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Structure and IUPAC Name

Methyl 6-methoxypicolinate is a derivative of picolinic acid, featuring a methoxy group at the 6-position of the pyridine ring and a methyl ester at the 2-position.

- IUPAC Name: methyl 6-methoxypyridine-2-carboxylate
- Chemical Structure: The structure consists of a pyridine ring with a methoxy group ($-\text{OCH}_3$) at position 6 and a methyl carboxylate group ($-\text{COOCH}_3$) at position 2.

Physicochemical Properties

Quantitative data for **Methyl 6-methoxypicolinate** is summarized below. While specific experimental values for properties like melting and boiling points are not widely reported in publicly available literature, the fundamental molecular properties have been calculated.

Property	Value	Source
Molecular Formula	$C_8H_9NO_3$	Inferred from structure
Molecular Weight	167.16 g/mol	[1]
CAS Number	Not explicitly found	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Density	Data not available	N/A

Synthesis of Methyl 6-Methoxypicolinate

The synthesis of **Methyl 6-methoxypicolinate** can be achieved via the esterification of its corresponding carboxylic acid, 6-methoxypyridine-2-carboxylic acid. One effective method involves methylation using iodomethane.

Experimental Protocol: Methylation of 6-Methoxypyridine-2-carboxylic Acid

This protocol is adapted from a documented synthesis of methyl 6-methoxypyridine-2-carboxylate.

Materials:

- 6-Methoxypyridine-2-carboxylic acid
- 5N Sodium Hydroxide (NaOH) solution
- Tetrahydrofuran (THF)
- Iodomethane (CH_3I)
- Diatomaceous earth
- Water (H_2O)

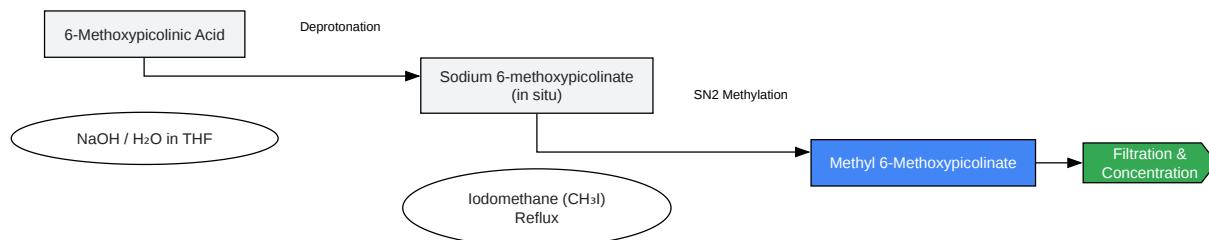
- Magnesium Sulfate (MgSO_4)
- Methanol/Chloroform solvent mixture (20%)

Procedure:

- Salt Formation: Dissolve the starting solid, 6-methoxypyridine-2-carboxylic acid, in tetrahydrofuran (50 mL). Add this solution to a mixture of 5N NaOH (20 mL, 100 mmol) and water (5 mL). Stir the reaction for 1 hour.
- Acidification and Isolation of Acid: Acidify the reaction mixture to a pH of 3 using 5N HCl, and then concentrate the solution. To the resulting white solid, add a 20% $\text{MeOH}/\text{CHCl}_3$ solvent mixture and sonicate for 20 minutes.
- Filtration and Drying: Filter the mixture. Dry the resulting mother liquor with anhydrous MgSO_4 and concentrate to yield the purified 6-methoxypyridine-2-carboxylic acid.
- Methylation: Iodomethane (1.31 mL, 21.0 mmol) is added to the system containing the prepared carboxylic acid salt.
- Reaction Condition: Heat the reaction mixture to reflux and allow it to react overnight.
- Work-up and Purification: Upon completion, filter the reaction mixture through diatomaceous earth. Concentrate the filtrate to yield methyl 6-methoxypyridine-2-carboxylate as a yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Methyl 6-methoxypicolinate** from its carboxylic acid precursor via methylation.

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Caption: Synthesis of **Methyl 6-Methoxypicolinate**.

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References

- 1. Methyl 6-(hydroxymethyl)picolinate | C₈H₉NO₃ | CID 11513809 - PubChem [pubchem.ncbi.nlm.nih.gov]
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